Darunavir - 206361-99-1

Darunavir

Catalog Number: EVT-288331
CAS Number: 206361-99-1
Molecular Formula: C27H37N3O7S
Molecular Weight: 547.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Darunavir is a non-peptidic organic molecule classified as a protease inhibitor. [] It is a synthetic compound specifically designed to interact with the protease enzyme of human immunodeficiency virus type 1 (HIV-1), including strains demonstrating resistance to other protease inhibitors. [] Darunavir's role in scientific research revolves around its potent antiviral activity against HIV-1, particularly multidrug-resistant strains. []

Future Directions
  • Optimized dosing strategies: Further investigations are needed to determine optimal dosing regimens, particularly for pregnant women and children. [, ]
  • Overcoming resistance: Research on strategies to counteract emerging resistance mechanisms, including the role of Gag mutations, is crucial for maintaining Darunavir's long-term efficacy. []
  • Combined microbicide development: Continued development of the combination microbicide vaginal ring containing Darunavir and Dapivirine holds promise for a new HIV prevention strategy. []

Relevance: Ritonavir is directly relevant to Darunavir as a crucial pharmacokinetic enhancer. [, ] While not structurally similar to Darunavir, Ritonavir's ability to inhibit CYP3A significantly impacts Darunavir's metabolic profile, making it a cornerstone of Darunavir-based HIV treatment regimens. []

Relevance: Cobicistat is directly relevant to Darunavir as an alternative pharmacokinetic enhancer. [, , , ] While sharing Ritonavir's ability to inhibit CYP3A and enhance Darunavir exposure, Cobicistat's distinct transporter interactions necessitate specific considerations for drug-drug interactions and potential implications for Darunavir's tissue distribution. [, , , ]

Lopinavir

Compound Description: Lopinavir is a protease inhibitor used in HIV treatment. [, ] Similar to Darunavir, Lopinavir requires boosting with Ritonavir to achieve optimal plasma concentrations due to its metabolism by CYP3A. [, ] Clinical studies have compared the efficacy of Lopinavir-Ritonavir with Darunavir-Ritonavir in various HIV-infected populations, highlighting the therapeutic context and potential advantages of Darunavir in specific cases. [, ]

Relevance: Lopinavir, particularly when boosted with Ritonavir, holds direct relevance to Darunavir as a comparator protease inhibitor in HIV treatment. [, ] Both drugs share similar pharmacokinetic characteristics and therapeutic targets, allowing for direct comparisons of efficacy and safety in clinical trials. [, ] This comparison helps establish Darunavir's position within the treatment landscape for HIV.

Tipranavir

Compound Description: Tipranavir, similar to Darunavir, is a second-generation non-peptidic HIV protease inhibitor with an improved resistance profile compared to earlier protease inhibitors. [] It is primarily metabolized by CYP3A and is co-administered with Ritonavir to enhance its pharmacokinetic properties. [] Clinical studies have compared the efficacy of Tipranavir-Ritonavir and Darunavir-Ritonavir regimens in antiretroviral therapy-experienced HIV-1 patients, suggesting comparable efficacy in achieving viral load suppression. []

Relevance: Tipranavir is directly relevant to Darunavir due to their shared classification as second-generation protease inhibitors with improved resistance profiles. [] Both drugs function as key components of antiretroviral therapy, particularly in treatment-experienced patients. [] Comparing their efficacy and safety profiles helps to inform treatment decisions for complex HIV cases. []

Etravirine

Compound Description: Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents for HIV treatment. [, ] Studies have investigated the pharmacokinetic interaction between Etravirine and Darunavir-Ritonavir, showing that while Etravirine does not affect Darunavir's pharmacokinetics, it significantly reduces the exposure of Cobicistat when Darunavir is boosted with Cobicistat instead of Ritonavir. [] This interaction highlights the importance of considering the choice of pharmacoenhancer when combining Darunavir with other antiretrovirals.

Relevance: Etravirine is directly relevant to Darunavir due to their potential co-administration in HIV treatment regimens. [, ] Specifically, the interaction between Etravirine and Cobicistat, impacting Darunavir exposure, underscores the complexities of multidrug antiretroviral therapy and emphasizes the need for careful consideration of drug interactions. [, ]

Synthesis Analysis

The synthesis of darunavir involves several key steps that can vary based on the method employed. A notable synthesis route includes a three-step process starting from a tetrahydrofuran derivative. This method combines stages to enhance efficiency:

  1. Preparation of the Tetrahydrofuran Derivative: The process begins with the formation of a tetrahydrofuranol derivative.
  2. Coupling Reaction: The tetrahydrofuran derivative is coupled with a specific amine to form an intermediate compound.
  3. Final Conversion: The intermediate undergoes further reactions to yield darunavir.

This method allows for a reduction in the number of steps required for synthesis compared to earlier methods, which could involve five or more steps .

Molecular Structure Analysis

Darunavir's molecular structure is characterized by its complex arrangement of functional groups, which contribute to its biological activity. Key features include:

  • Molecular Formula: C27H37N3O7S
  • Molecular Weight: Approximately 547.7 g/mol
  • Structural Components: The structure includes a sulfonamide group, an amino group, and multiple chiral centers that play crucial roles in its interaction with the HIV protease enzyme.

The stereochemistry of darunavir is essential for its efficacy as it enhances binding affinity to the target enzyme, thereby inhibiting viral replication .

Chemical Reactions Analysis

Darunavir participates in various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Coupling Reactions: These reactions are critical for forming the sulfonamide bond between the phenyl group and the amine.
  • Hydrolysis: In biological systems, darunavir can undergo hydrolysis, affecting its pharmacokinetics and dynamics.
  • Oxidation and Reduction: These reactions may occur during metabolic processing within the body, influencing drug efficacy and safety.

The synthetic pathways often aim to minimize impurities that can arise during these reactions .

Mechanism of Action

Darunavir acts primarily as an inhibitor of the HIV protease enzyme, which is essential for viral replication. The mechanism involves:

  1. Binding to HIV Protease: Darunavir binds to the active site of the HIV protease, preventing it from cleaving viral polyproteins into functional proteins necessary for viral assembly.
  2. Inhibition of Viral Replication: By inhibiting this enzyme, darunavir effectively blocks the maturation of new virions, thus reducing viral load in infected individuals.

This mechanism allows darunavir to maintain effectiveness against various resistant strains of HIV due to its unique structural attributes that enhance binding specificity .

Physical and Chemical Properties Analysis

Darunavir exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Darunavir is primarily used in clinical settings as part of combination antiretroviral therapy for individuals living with HIV. Its applications extend beyond treatment:

  • Research Use: Darunavir serves as a model compound in studies aimed at developing new protease inhibitors.
  • Drug Development: Its structure provides insights into designing analogs that may overcome resistance mechanisms seen with other antiretroviral drugs.

Darunavir continues to be an important subject in pharmacological research aimed at improving treatment outcomes for HIV patients .

Introduction to Darunavir in Antiretroviral Therapy

Historical Development of HIV Protease Inhibitors

The development of HIV protease inhibitors exemplifies rational drug design targeting a critical viral enzyme. Early efforts focused on peptidomimetic compounds mimicking the protease's natural cleavage sites (particularly Phe-Pro or Tyr-Pro dipeptides) and incorporating non-cleavable transition-state isosteres like hydroxyethylene or hydroxyethylamine [9]. Saquinavir, the first FDA-approved PI (1995), utilized a hydroxyethylamine core and a decahydroisoquinoline (DIQ) group to enhance solubility and potency but suffered from poor bioavailability and vulnerability to resistance [9]. Ritonavir (1996) followed, leveraging C2-symmetry in its design; though limited by gastrointestinal toxicity, its potent inhibition of cytochrome P450 3A4 (CYP3A4) later revolutionized PI pharmacokinetics through boosting [9] [4]. Subsequent PIs like indinavir, nelfinavir (the first non-peptidomimetic PI), and amprenavir refined structural motifs but shared a common limitation: emerging resistance mutations (e.g., V82A, I84V) significantly reduced their efficacy in treated populations [4] [9].

Table 1: Evolution of Key HIV Protease Inhibitors

Inhibitor (Approval Year)Design ApproachKey Structural FeaturesLimitations
Saquinavir (1995)Peptidomimetic hydroxyethylamineDecahydroisoquinoline (DIQ) groupLow bioavailability, low barrier to resistance
Ritonavir (1996)Peptidomimetic, C2-symmetricPyridyl groups for solubilitySignificant GI toxicity, metabolic interactions
Nelfinavir (1997)Non-peptidomimetic2-Methyl-3-hydroxybenzamide, DIQ groupDiarrhea, resistance mutations (D30N)
Amprenavir (1999)Non-peptide, sulfonamideTetrahydrofuran carbamateSkin rash, formulation issues (withdrawn 2004)
Lopinavir (2000)PeptidomimeticModified valine with cyclic ureaLipid disturbances, GI side effects

This escalating resistance crisis underscored the urgent need for inhibitors resilient to prevalent mutations. Darunavir’s design strategy emerged from systematic analysis of first-generation PI failures, shifting focus towards optimizing backbone hydrogen bonding with protease residues—interactions less easily compromised by mutations than side-chain interactions [4] [3].

Darunavir as a Second-Generation Protease Inhibitor: Structural and Functional Significance

Darunavir ((1R,5S,6R)-2,8-dioxabicyclo[3.3.0]oct-6-yl) N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenyl-butan-2-yl]carbamate) incorporates two strategically designed pharmacophores conferring exceptional potency and resilience: the bis-tetrahydrofuranylurethane (bis-THF) group and the 4-aminophenylsulfonamide moiety [3] [4]. The bis-THF oxygen atoms form critical hydrogen bonds with the backbone NH groups of Asp29 and Asp30 in the protease S2 subsite—interactions consistently observed in high-resolution X-ray crystallography studies (e.g., PDB: 1T3R) [3] [7]. Unlike earlier PIs relying heavily on interactions with side chains vulnerable to mutation, these hydrogen bonds target evolutionarily conserved backbone atoms, creating a higher genetic barrier to resistance [3] [4]. The sulfonamide moiety further enhances binding through hydrogen bonding with Asp30' and water-mediated interactions in the S2' subsite [3].

Darunavir exhibits a dual mechanism of action: competitively inhibiting the catalytic aspartate residues (Asp25/Asp25') and interfering with protease dimerization, a unique feature contributing to its high barrier to resistance [3] [7]. Thermodynamic and structural studies reveal that darunavir binds the protease with significantly higher affinity (Ki ≈ 1-16 pM for wild-type) compared to earlier PIs like saquinavir (Ki = 0.12 nM) [3] [4] [9]. Molecular dynamics simulations demonstrate that darunavir maintains efficacy against many resistant mutants by adapting within the active site; however, extensive flap mutations (e.g., I50V, I54M) can increase flap flexibility, shifting the protease conformation towards semi-open states that weaken inhibitor binding and facilitate dissociation [7]. This adaptability is quantified in enzyme kinetics and antiviral assays:

Table 2: Darunavir's Enzymatic and Antiviral Potency Against Resistant HIV

Compound/Resistance ProfileEnzymatic Ki (pM)Antiviral IC50 (nM)Key Observations
Darunavir (Wild-type)1.0 - 161.6High-affinity binding via backbone H-bonds
DRV (Multidrug-Resistant Clinical Isolate)4.4 - 38825 - 540Retains activity despite multiple mutations
Saquinavir (Wild-type)120,000N/ALower baseline potency than darunavir
Saquinavir (Multidrug-Resistant)>1,000,000N/ASevere loss of efficacy against resistant strains

Derivatives of darunavir, such as glycinamide-modified analogs (e.g., compound 4e, Ki = 9.1 pM) or P2' carboxamide variants, have been synthesized to optimize interactions within the S2' subsite, further enhancing hydrogen bonding networks [3]. However, while these modifications often improve enzyme inhibition, they sometimes reduce antiviral activity in cellular assays due to challenges like poor membrane permeability [3].

Global Impact of Darunavir on Multidrug-Resistant HIV Management

Darunavir's clinical impact was rapidly established through landmark trials in highly treatment-experienced patients. The POWER 1 and 2 studies demonstrated that ritonavir-boosted darunavir (600/100 mg twice daily) plus optimized background therapy (OBT) achieved viral loads <50 copies/mL in 45% of participants at 48 weeks—significantly surpassing comparator PIs (10-12%) [6] [10]. Crucially, darunavir maintained efficacy in patients co-infected with hepatitis B or C, a population often facing accelerated liver disease progression and limited ART options [6]. The subsequent TITAN trial solidified darunavir's superiority over first-generation PIs, showing significantly higher rates of virologic suppression (<50 copies/mL) at 48 weeks (77% vs. 68% for lopinavir/ritonavir) in treatment-experienced but PI-naïve patients [10].

For treatment-naïve patients, the ARTEMIS trial established once-daily boosted darunavir (800/100 mg) as non-inferior to lopinavir/ritonavir at 48 weeks, with superior efficacy in high viral load patients (>100,000 copies/mL: 84% vs. 76% suppression) [10]. While integrase strand transfer inhibitors (INSTIs) like dolutegravir have shown higher efficacy in some first-line comparisons (e.g., FLAMINGO study: 80% vs. 68% at 96 weeks), darunavir remains vital for patients with INSTI contraindications, resistance, or in resource-limited settings where INSTI access may be restricted [10].

Darunavir's high genetic barrier also enabled innovative two-drug regimens (2DRs), reducing long-term toxicity risks. The DUAL and DUALIS trials demonstrated non-inferiority of darunavir/ritonavir combined with lamivudine or dolutegravir compared to triple therapy in virologically suppressed patients, expanding options for treatment simplification [10]. Its inclusion in fixed-dose combinations like Symtuza® (darunavir/cobicistat/emtricitabine/tenofovir alafenamide) further enhanced adherence.

The 2018 introduction of generic darunavir dramatically expanded global access, particularly in Sub-Saharan Africa, where studies confirm non-inferior efficacy of reduced-dose darunavir/ritonavir (400/100 mg daily) to lopinavir/ritonavir in switch regimens [10]. This cost reduction, coupled with darunavir's robust resistance profile, cemented its status as a cornerstone in WHO and major guideline-recommended ART for both naïve and experienced patients facing multidrug resistance.

Properties

CAS Number

206361-99-1

Product Name

Darunavir

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Formula

C27H37N3O7S

Molecular Weight

547.7 g/mol

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1

InChI Key

CJBJHOAVZSMMDJ-HEXNFIEUSA-N

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Solubility

Approximately 0.15 mg/mL at
6.68e-02 g/L

Synonyms

114, TMC; darunavir; darunavir ethanolate; Ethanolate, Darunavir; Prezista; TMC 114; TMC-114; TMC114; UIC 94017; UIC-94017; UIC94017

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.